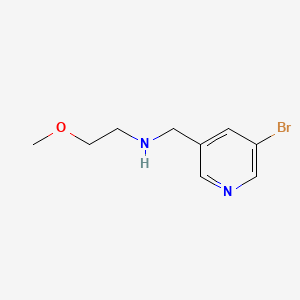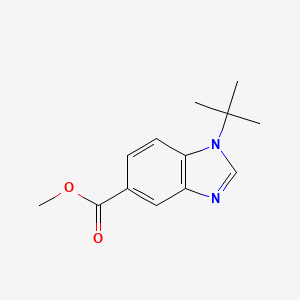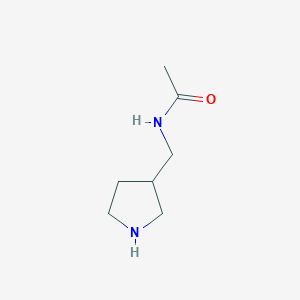
Potassium (phenylsulfonamido)methyltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Potassium trifluoroborate salts are stable reagents used for difficult alkyl transfers . The use of potassium alkoxymethyltrifluoroborates represents a practical and convenient method of installing this moiety into organic molecules . These substrates were prepared via substitution reactions using nucleophilic alkoxides with bromomethyltrifluoroborate as an electrophile .Molecular Structure Analysis
The InChI code for Potassium (phenylsulfonamido)methyltrifluoroborate is1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 . The molecular structure can be represented by the SMILES string B-(F)(F)F. [K+] . Chemical Reactions Analysis
Potassium trifluoroborate salts have emerged as exceptional reagents for difficult alkyl transfers . This class of organoboron reagents offers superior shelf life, stability, and in some cases, enhanced reactivity compared to their tricoordinate organoboron analogs . They are often used in the Suzuki-Miyaura cross-coupling reaction, which is one of the most powerful means to effect this type of transformation .Physical And Chemical Properties Analysis
Potassium (phenylsulfonamido)methyltrifluoroborate has a molecular weight of 277.12. The compound’s InChI code is1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 , and its SMILES string is B-(F)(F)F. [K+] .
Aplicaciones Científicas De Investigación
Allylation and Diastereoselective Synthesis
Potassium (phenylsulfonamido)methyltrifluoroborate, along with similar compounds like potassium allyl- and crotyltrifluoroborates, is instrumental in allylation and diastereoselective syntheses. These processes involve the addition to N-sulfonyl and N-sulfinyl aldimines in the presence of Lewis acids, yielding homoallylic amines with high yields and excellent diastereoselectivity (Li & Batey, 2004).
Synthesis of Sulfones
Potassium allyltrifluoroborates, a group to which potassium (phenylsulfonamido)methyltrifluoroborate is related, can undergo bora-ene reactions with sulfur dioxide without Lewis acid catalysts. This method leads to the production of sulfones in high yields, showcasing the compound's role in versatile chemical syntheses (Stikute, Lugiņina, & Turks, 2017).
Cross-Coupling Reactions
Potassium (phenylsulfonamido)methyltrifluoroborate has potential applications in cross-coupling reactions. For example, potassium aryltrifluoroborates, a related class of compounds, can be used in cross-coupling with organic chlorides in aqueous media, catalyzed by palladacycles. This process is significant in the field of organic synthesis, contributing to the development of various organic compounds (Alacid & Nájera, 2008).
Development of Ionic Liquids
Potassium salts with various anions, including those related to potassium (phenylsulfonamido)methyltrifluoroborate, are key in synthesizing new families of ionic liquids. These liquids have low viscosities and high ionic conductivities, important for applications in electrochemistry and material science (Shaplov et al., 2015).
Environmental Applications
Compounds related to potassium (phenylsulfonamido)methyltrifluoroborate are used in advanced oxidation processes for environmental applications. For instance, they can activate potassium periodate under acidic conditions, enhancing the abatement of organic contaminants. This process demonstrates the compound's potential in environmental remediation technologies (Zong et al., 2021).
Propiedades
IUPAC Name |
potassium;benzenesulfonamidomethyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVMFXVNYUNUQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNS(=O)(=O)C1=CC=CC=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BF3KNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725506 |
Source


|
| Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (phenylsulfonamido)methyltrifluoroborate | |
CAS RN |
1286686-22-3 |
Source


|
| Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)





![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)
![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)


![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)